molecular formula C31H36N2O6 B613619 Dde-D-Lys(Fmoc)-OH CAS No. 1301706-71-7

Dde-D-Lys(Fmoc)-OH

Cat. No.: B613619
CAS No.: 1301706-71-7
M. Wt: 532,64 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dde-D-Lys(Fmoc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C31H36N2O6 and its molecular weight is 532,64 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides : Dde-D-Lys(Fmoc)-OH is used in the efficient, automated, and microwave-assisted Fmoc solid-phase synthesis of fluorescein-labelled peptides. This methodology provides a robust platform for preparing various fluorescently labelled glycopeptides, useful in biological evaluation (Kowalczyk et al., 2009).

  • Synthesis of Labeled Peptides : It is used in the synthesis of biotin-labeled peptides, beneficial for studies like peptide trafficking, binding studies, substrate specificity, and receptor cross-linking. The strategy utilizing this compound allows the incorporation of various labels, including fluorescein, dansyl groups, and fluorophores used in FRET (Bibbs et al., 2000).

  • Synthesis of Branched Phosphopeptides : In the synthesis of branched peptides, this compound is employed to introduce branch points that allow the proper orientation of ligands, particularly in targeting specific protein domains (Xu et al., 2004).

  • Synthesis of Peptide Nucleic Acid FRET Probes : This chemical is integral in designing orthogonally protected peptide nucleic acid (PNA) building blocks, enabling the post-synthetic attachment of reporter groups to PNAs for detecting target DNA sequences (Oquare & Taylor, 2008).

  • Development of Cancer Vaccines : It aids in the synthesis of fluorescently labelled glycopeptides, which are valuable as immunological probes in cancer vaccine development (Lee et al., 2010).

  • Synthesis of Polyamine Amino Acid Residues : this compound is used in the synthesis of polyamine-based amino acids, which are then incorporated into peptides for therapeutic applications, such as improving analgesia in neurotensin analogues (Zhang et al., 2009).

  • Synthesis of Multiple Antigen Peptides : It is employed in the synthesis of multiple antigen peptides (MAPs), which are effective immunogens and useful for antigen detection in assays like ELISA (Ahlborg, 1995).

Mechanism of Action

Target of Action

Dde-D-Lys(Fmoc)-OH is primarily used as an orthogonally protected Lysine building block for solid-phase peptide synthesis . Its main target is the peptide chain that is being synthesized. The compound plays a crucial role in the extension and modification of the peptide chain.

Mode of Action

The compound interacts with its targets through a two-step process. First, the Fmoc group can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain. Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols.

Pharmacokinetics

Its solubility in dmf is a key property that impacts its usability in peptide synthesis.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific peptide that it helps synthesize. By enabling the synthesis of branched, cyclic, and modified peptides, it contributes to the creation of peptides with diverse structures and functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of allyl-based protecting groups requires the inclusion of allyl alcohol in the deprotection solution to prevent reduction of the allyl group. Additionally, the compound is classified as highly hazardous to water, which may have implications for its handling and disposal.

Biochemical Analysis

Biochemical Properties

Dde-D-Lys(Fmoc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins during the synthesis process. The Fmoc group is removed by treatment with piperidine in dimethylformamide (DMF), enabling chain extension on the lysine side chain. Following this, the Dde group is removed with 2% hydrazine in DMF, allowing for selective modification of the epsilon-lysine amino group. This selective deprotection is essential for the synthesis of side-chain modified peptides, cyclic peptides, and branched peptides. The interactions of this compound with enzymes and proteins are primarily through its functional groups, which facilitate the formation of peptide bonds and the extension of peptide chains .

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. The compound’s role in the synthesis of peptides can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as signaling molecules, influencing cell communication and function. Additionally, these peptides can modulate gene expression by interacting with transcription factors or other regulatory proteins. The impact on cellular metabolism is also significant, as peptides can serve as substrates or inhibitors for various metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules during peptide synthesis. The Fmoc group is removed by piperidine, allowing for the extension of the peptide chain on the lysine side chain. The Dde group is then removed with hydrazine, enabling selective modification of the epsilon-lysine amino group. These deprotection steps are crucial for the synthesis of complex peptides. The compound’s interactions with enzymes and proteins facilitate the formation of peptide bonds and the extension of peptide chains. Additionally, this compound can influence enzyme activity by acting as a substrate or inhibitor, thereby modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at 2-8°C, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the compound may degrade, leading to a decrease in its effectiveness for peptide synthesis. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of peptide synthesis. These effects include changes in cell signaling, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively facilitate peptide synthesis. At higher doses, this compound may exhibit toxic or adverse effects. These effects can include alterations in cellular function, changes in metabolic activity, and potential toxicity to organs and tissues. Threshold effects have been observed, where the compound’s impact on peptide synthesis and cellular function increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the formation and cleavage of peptide bonds. Additionally, this compound can influence metabolic flux by serving as a substrate or inhibitor for specific enzymes. These interactions can affect metabolite levels and overall metabolic activity within cells. The compound’s role in peptide synthesis also involves interactions with cofactors and other biomolecules that are essential for enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the localization and accumulation of this compound, affecting its activity and function. Additionally, the compound’s distribution can be influenced by factors such as pH, temperature, and the presence of other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where peptide synthesis occurs, or to other organelles involved in protein processing and modification. This subcellular localization is essential for the compound’s role in peptide synthesis and its interactions with enzymes and proteins .

Properties

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGADLBSAXYSSH-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.